molecular formula C16H9F5N4O B13361008 N-(2,4-difluorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

N-(2,4-difluorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B13361008
M. Wt: 368.26 g/mol
InChI Key: JDTBUUXMVZJPDF-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a trifluoromethyl group, a pyridinyl group, and a difluorophenyl group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Pyridinyl Group: The pyridinyl group can be attached through a coupling reaction, such as Suzuki or Heck coupling, using appropriate palladium catalysts.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the pyrazole derivative with an amine in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-difluorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.

    Materials Science: Its unique chemical structure makes it a candidate for the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-(2,4-difluorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    N-(2,4-difluorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-methylamine: Similar structure but with a methylamine group instead of a carboxamide group.

Uniqueness

N-(2,4-difluorophenyl)-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H9F5N4O

Molecular Weight

368.26 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-1-pyridin-2-yl-5-(trifluoromethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C16H9F5N4O/c17-9-4-5-12(11(18)7-9)24-15(26)10-8-23-25(14(10)16(19,20)21)13-3-1-2-6-22-13/h1-8H,(H,24,26)

InChI Key

JDTBUUXMVZJPDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C(=C(C=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F

Origin of Product

United States

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